6-Bromo-3-isocyanatochromane
Description
6-Bromo-3-isocyanatochromane is a brominated chromane derivative featuring an isocyanato (-NCO) group at the 3-position and a bromine atom at the 6-position of the benzopyran ring. Chromane scaffolds are widely studied in medicinal chemistry due to their structural similarity to bioactive natural products and their utility as intermediates in drug synthesis. The isocyanato group confers high reactivity, enabling participation in nucleophilic addition or cycloaddition reactions, making this compound valuable for constructing urea or carbamate derivatives in pharmaceutical and agrochemical applications.
Properties
CAS No. |
1119450-50-8 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-3-isocyanato-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-10-7(3-8)4-9(5-14-10)12-6-13/h1-3,9H,4-5H2 |
InChI Key |
XEUDIUOVYFOQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isocyanatochromane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of chromane derivatives followed by the introduction of the isocyanate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The isocyanate group can be introduced using reagents like phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 6-Bromo-3-isocyanatochromane may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isocyanatochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Addition Reactions: Alcohols, amines, or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or alkylated derivatives.
Addition Reactions: Formation of urethanes, ureas, and carbamic acids.
Oxidation and Reduction: Formation of oxides or dehalogenated products.
Scientific Research Applications
6-Bromo-3-isocyanatochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-Bromo-3-isocyanatochromane involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. This reactivity makes it useful in biochemical studies to probe the function of specific proteins and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Bromo-3-isocyanatochromane with key analogs based on substituents, synthesis, physical properties, and applications:
Reactivity and Functional Group Analysis
- Isocyanato Group vs. Fluorine/Amino Groups: The -NCO group in 6-Bromo-3-isocyanatochromane is highly electrophilic, enabling reactions with amines or alcohols to form ureas or carbamates. In contrast, the -F group in 6-Bromo-3-fluorochromane enhances metabolic stability in drug candidates, while the -CH2NH2 group in (6-bromochroman-3-yl)methanamine hydrochloride facilitates salt formation for improved solubility.
- Bromine as a Directing Group : Bromine at the 6-position in all analogs enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), though steric and electronic effects vary with the 3-position substituent.
Biological Activity
6-Bromo-3-isocyanatochromane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H6BrN2O, is characterized by its unique chromane structure, which contributes to its interaction with various biological targets.
The biological activity of 6-Bromo-3-isocyanatochromane is primarily attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The isocyanate functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on amino acids within proteins. This property can lead to the modulation of enzyme activities and receptor functions.
Anticancer Properties
Recent studies have indicated that 6-Bromo-3-isocyanatochromane exhibits anticancer properties . Research has shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For example, in a study involving human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
Anti-inflammatory Effects
In addition to its anticancer activity, 6-Bromo-3-isocyanatochromane has demonstrated anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators in inflammatory responses. This effect may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary research suggests that this compound may also possess antimicrobial properties . Studies have reported that 6-Bromo-3-isocyanatochromane exhibits inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Studies
- Anticancer Activity : In vitro studies conducted on MCF-7 breast cancer cells showed that 6-Bromo-3-isocyanatochromane reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptotic pathway.
- Anti-inflammatory Study : A rodent model of acute inflammation demonstrated that administration of this compound led to a 50% reduction in edema compared to control groups, suggesting significant anti-inflammatory potential.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, highlighting its potential as an antimicrobial agent.
Data Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | 70% reduction in MCF-7 cell viability | |
| Anti-inflammatory | 50% reduction in edema in rodent model | |
| Antimicrobial | MIC of 15 µg/mL against Staphylococcus aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
